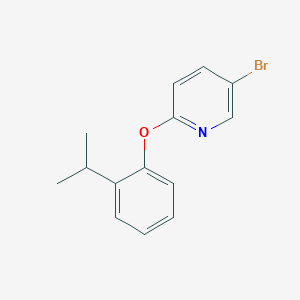

5-Bromo-2-(2-isopropylphenoxy)pyridine

Description

5-Bromo-2-(2-isopropylphenoxy)pyridine is a brominated pyridine derivative featuring a 2-isopropylphenoxy substituent at the 2-position and a bromine atom at the 5-position of the pyridine ring. This compound is structurally tailored for applications in medicinal chemistry and catalysis, leveraging the electron-withdrawing bromine and the steric bulk of the isopropylphenoxy group to modulate reactivity and binding interactions.

Properties

IUPAC Name |

5-bromo-2-(2-propan-2-ylphenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-10(2)12-5-3-4-6-13(12)17-14-8-7-11(15)9-16-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEFEDZZYCGDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-isopropylphenoxy)pyridine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. The general procedure involves the reaction of 5-bromo-2-chloropyridine with 2-isopropylphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-isopropylphenoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium tert-butoxide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) are employed.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Dehalogenated pyridine derivatives.

Scientific Research Applications

5-Bromo-2-(2-isopropylphenoxy)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-isopropylphenoxy)pyridine depends on its application:

Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity. For example, it could inhibit certain kinases involved in inflammatory pathways.

Material Science: In electronic applications, the compound’s mechanism involves its electronic properties, such as charge transport and light absorption/emission.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenoxy-Substituted Pyridine Derivatives

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a)

- Molecular Formula: C₁₂H₈BrF₃NO₂

- Molecular Weight : 333.1 g/mol

- Substituents: 4-Trifluoromethoxy phenoxy group at 2-position, bromine at 5-position.

- Synthesis: Prepared via SNAr using 5-bromo-2-iodopyridine and 4-(trifluoromethoxy)phenol (91% yield) .

- Key Differences : The trifluoromethoxy group introduces strong electron-withdrawing effects, enhancing electrophilicity compared to the electron-donating isopropyl group in the target compound.

5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine

- Molecular Formula: C₁₄H₁₁BrNO₂

- Molecular Weight : 305.0 g/mol

- Substituents : 2-Phenyl-1,3-dioxolane at 2-position.

- Synthesis: Achieved 58% yield with 6:1 regioselectivity using 1-cyclopropylethanol .

- Key Differences: The dioxolane ring introduces rigidity and alters solubility compared to the flexible isopropylphenoxy group.

Heterocyclic Ring Variations

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c)

Directly Substituted Pyridines

5-Bromo-2-phenylpyridine

- Molecular Formula : C₁₁H₈BrN

- Molecular Weight : 234.1 g/mol

- Substituents : Phenyl group at 2-position.

- Applications : Used as a ligand in (N,C) Au(III) complexes for catalysis .

- Key Differences: Absence of the ether oxygen reduces polarity and alters metal-coordination behavior compared to phenoxy-substituted analogs.

5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine (228b)

- Molecular Formula : C₇H₆BrN₅

- Molecular Weight : 240.1 g/mol

- Substituents : Tetrazole ring at 2-position.

- Synthesis : Involves methylation of tetrazole under basic conditions .

- Key Differences : The tetrazole group introduces acidic protons (pKa ~4.7), enabling pH-dependent reactivity absent in the target compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-(2-isopropylphenoxy)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Ullmann-type coupling or nucleophilic aromatic substitution (SNAr). For example, substituting a bromine atom on pyridine with 2-isopropylphenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a standard approach. Catalyst choice (e.g., CuI for Ullmann coupling) significantly impacts regioselectivity and yield . Optimization should include screening bases (e.g., Cs₂CO₃ vs. K₃PO₄) and solvents (DMF vs. DMSO) to minimize side products.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm for aromatic systems), ¹H/¹³C NMR (to confirm substitution patterns and isopropyl group integration), and high-resolution mass spectrometry (HRMS) for molecular ion verification. Cross-check melting points (if crystalline) against literature values . For trace impurities, LC-MS can identify by-products like dehalogenated intermediates.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound derivatives?

- Methodological Answer : Discrepancies in NMR splitting may arise from dynamic effects (e.g., rotational barriers in the isopropylphenoxy group) or paramagnetic impurities. Perform variable-temperature NMR to assess conformational flexibility. For ambiguous NOE correlations, X-ray crystallography provides definitive structural confirmation . Computational methods (DFT-based NMR prediction) can also model expected spectra .

Q. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom activates the pyridine ring toward Suzuki-Miyaura couplings by increasing electrophilicity at the C5 position. However, steric hindrance from the 2-isopropylphenoxy group may limit accessibility. Use bulky ligands (e.g., SPhos) with Pd catalysts to enhance selectivity for C5 over C3 positions . Kinetic studies (monitoring via ¹H NMR) can quantify reaction rates under varying conditions .

Q. What computational approaches predict the binding affinity of this compound in drug discovery contexts?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with MD simulations (AMBER/CHARMM force fields) can model interactions with biological targets like kinases. Focus on the bromine’s halogen-bonding potential and the isopropylphenoxy group’s hydrophobic complementarity. Validate predictions with SPR (surface plasmon resonance) assays to measure binding constants experimentally .

Q. How can regioselective functionalization of this compound be achieved for diversifying its applications?

- Methodological Answer : Direct C–H activation at the C3 position using directing groups (e.g., pyridines with temporary sulfoxide auxiliaries) enables selective functionalization. Alternatively, lithiation at low temperatures (–78°C) with LDA (lithium diisopropylamide) followed by electrophilic quenching introduces substituents without displacing bromine .

Data Analysis & Optimization

Q. What statistical methods are recommended for optimizing reaction yields in high-throughput synthesis of analogues?

- Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). Central composite designs (CCD) minimize experimental runs while maximizing data robustness. Use JMP or Minitab software to model interactions between variables and predict optimal conditions .

Q. How are contradictions in catalytic efficiency resolved when comparing Au(III) vs. Pd(0) systems for functionalizing this compound?

- Methodological Answer : Perform comparative kinetic studies under identical conditions (solvent, temperature). Au(III) complexes (e.g., (N,C)-Au(III)) may favor oxidative addition pathways, while Pd(0) catalysts (e.g., Pd(PPh₃)₄) follow concerted mechanisms. Use Hammett plots to correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.